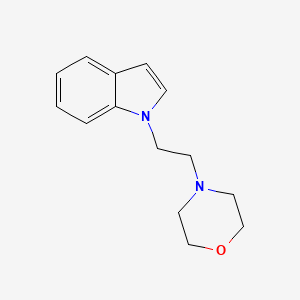

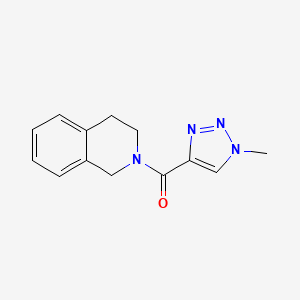

4-(2-(1H-Indol-1-yl)ethyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Molecular Structures and Interactions

- Molecular Conformation and Frameworks: The morpholine rings in similar compounds exhibit chair conformations. In a study, the N atom of the indol-2-one group is linked to the N atom of a morpholine ring through an ethyl group, forming infinite chains and a three-dimensional framework in the crystal structure (Lin, Wu, Zhang, & Cao, 2012).

Chemical Reactions and Synthesis

- Regioselective Bond Formation: Iodine-induced regioselective C-C and C-N bonds formation of N-protected indole derivatives, including biindoles and 4-(1H-indol-2-yl)morpholines, can be achieved under mild, metal-free conditions, producing various bioactive compounds (Li, Ji, Wang, Ali, & Liang, 2011).

- Discovery and Optimization for PTEN-Deficient Cancers: The development of PI3Kβ-specific inhibitors for the treatment of PTEN-deficient cancers involved the optimization of pyrimidone indoline amide PI3Kβ inhibitors, including a compound with a morpholine group (Certal et al., 2014).

- Stereochemical Investigation: The reaction of certain indol-3-ylidene)acetic acid esters with methyl ethyl ketone in the presence of morpholine yielded various diastereomeric mixtures and isomers, demonstrating the influence of catalysts on stereochemical outcomes (El-Samahy, 2005).

Biological and Medicinal Applications

- Antimicrobial Activity: Synthesis of linezolid-like molecules involving morpholine and evaluation of their antimicrobial activities, including good antitubercular activities, highlights the potential of such compounds in medicinal chemistry (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

- Functionalized Indole Compounds: The synthesis of functionalized indole-2-carboxylates and derivatives, including compounds with morpholine groups, and their assessment for antimicrobial and other biological activities indicates the versatility of these compounds in drug development (El-Gendy, Said, Ghareb, Mostafa, & El‐Ashry, 2008).

Novel Compounds and Complexation

- New Reaction Pathways: Study of reactions involving morpholin-4-yl)vinyl]-1H-indole and related compounds with dienophiles showed a range of products, including Diels-Alder adducts, highlighting novel synthetic pathways (Medion-Simon & Pindur, 1991).

- Complexation with Metals: Synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) illustrates the potential of such compounds in coordination chemistry and materials science (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Supramolecular Chemistry

- Inclusion Complexes with Cyclodextrins: NMR study of supramolecular inclusion complexes of a morpholine derivative with cyclodextrins reveals insights into host-guest chemistry and molecular recognition (Seilkhanov et al., 2015).

Propiedades

IUPAC Name |

4-(2-indol-1-ylethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-4-14-13(3-1)5-6-16(14)8-7-15-9-11-17-12-10-15/h1-6H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBSHWYEEAPKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2807626.png)

![2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2807627.png)

![N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2807629.png)

![3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile](/img/structure/B2807630.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2807633.png)

![N1-(4-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2807635.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide](/img/structure/B2807636.png)

![3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate](/img/structure/B2807638.png)

![Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2807646.png)